Lipophilicity & Permeability: tert-Butyl vs. Methyl Ester
The tert-butyl ester exhibits a significantly lower computed lipophilicity (AlogP = 1.29 ) compared to its methyl ester analog (XLogP3-AA = 2.3 [1]). This difference of approximately one log unit suggests that the tert-butyl derivative is less lipophilic, which can translate to improved aqueous solubility and potentially different passive membrane permeability characteristics.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | AlogP = 1.29 |
| Comparator Or Baseline | Methyl 3-amino-4-(trifluoromethoxy)benzoate: XLogP3-AA = 2.3 |
| Quantified Difference | Δ LogP ≈ -1.01 |
| Conditions | In silico prediction (AlogP vs. XLogP3-AA) |
Why This Matters
Differences in logP of this magnitude can alter a compound's pharmacokinetic profile, making the tert-butyl ester a more suitable intermediate for targets requiring lower lipophilicity to avoid issues like promiscuous binding or poor solubility.
- [1] PubChem. (2025). Methyl 3-amino-4-(trifluoromethoxy)benzoate (CID 21187935). View Source
